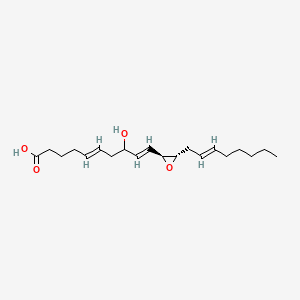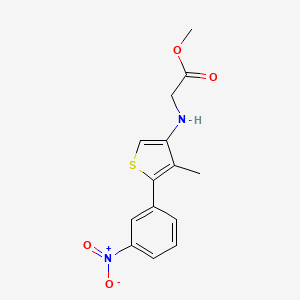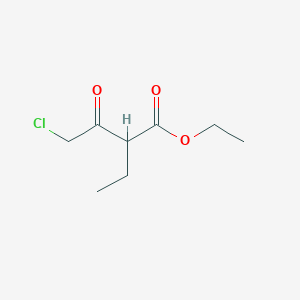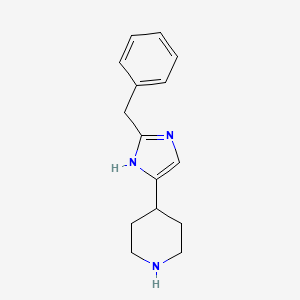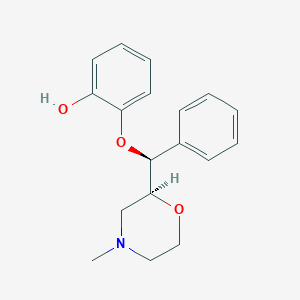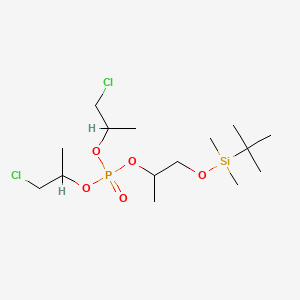
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate is a complex organic compound that features a tert-butyldimethylsilyl group, a chloropropyl group, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate typically involves multiple steps. One common approach is to start with the preparation of 1-((tert-Butyldimethylsilyl)oxy)propan-2-ol. This can be achieved by reacting tert-butyldimethylsilyl chloride with propan-2-ol in the presence of a base such as triethylamine .
The next step involves the phosphorylation of 1-((tert-Butyldimethylsilyl)oxy)propan-2-ol to form the phosphate ester. This can be done using phosphorus oxychloride (POCl3) under controlled conditions . Finally, the chlorination of the phosphate ester is carried out using thionyl chloride (SOCl2) to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloropropyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate has several scientific research applications:
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate involves its ability to undergo phosphorylation and dephosphorylation reactions. These reactions are crucial in various biochemical pathways, where the compound can act as a phosphate donor or acceptor. The molecular targets and pathways involved include enzymes such as kinases and phosphatases, which regulate the phosphorylation state of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-((tert-Butyldimethylsilyl)oxy)propan-2-ol: A precursor in the synthesis of the target compound.
tert-Butyldimethylsilyloxyacetaldehyde: Another compound featuring a tert-butyldimethylsilyl group.
1-(tert-Butyldimethylsilyloxy)-2-propanone: A related compound with similar structural features.
Uniqueness
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl bis(1-chloropropan-2-yl) Phosphate is unique due to its combination of a phosphate group with chloropropyl and tert-butyldimethylsilyl groups
Properties
Molecular Formula |
C15H33Cl2O5PSi |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl bis(1-chloropropan-2-yl) phosphate |
InChI |
InChI=1S/C15H33Cl2O5PSi/c1-12(9-16)20-23(18,21-13(2)10-17)22-14(3)11-19-24(7,8)15(4,5)6/h12-14H,9-11H2,1-8H3 |
InChI Key |
DOPGRYYAHZTZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)OP(=O)(OC(C)CCl)OC(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


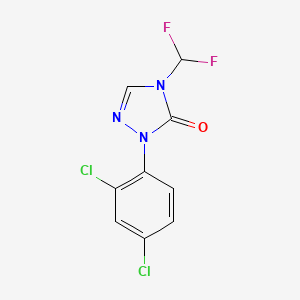
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
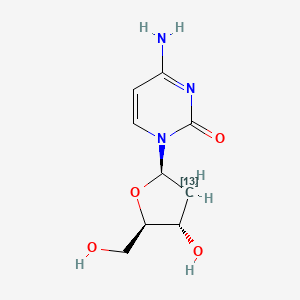
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)

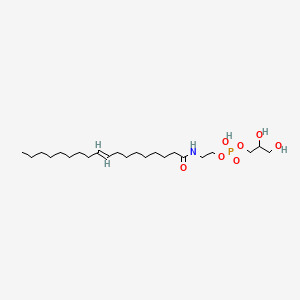
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)
